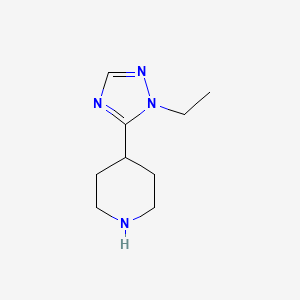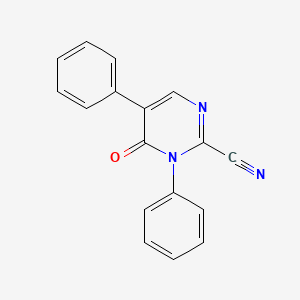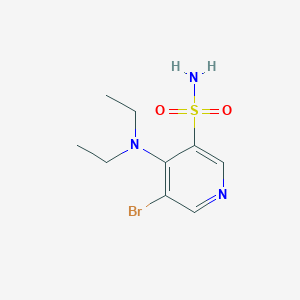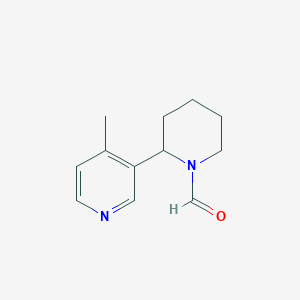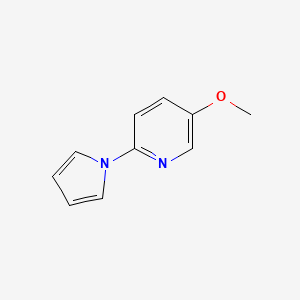
5-Methoxy-2-(1H-pyrrol-1-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Metoxi-2-(1H-pirrol-1-il)piridina es un compuesto heterocíclico que presenta tanto anillos de piridina como de pirrol
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 5-Metoxi-2-(1H-pirrol-1-il)piridina generalmente implica la reacción de 5-metoxipiridina con pirrol en condiciones específicas. Un método común incluye el uso de una base como el hidruro de sodio (NaH) en un solvente aprótico como la dimetilformamida (DMF) para facilitar la reacción de sustitución nucleofílica .
Métodos de Producción Industrial: Si bien los métodos detallados de producción industrial no están fácilmente disponibles, la síntesis a gran escala probablemente implicaría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo y técnicas avanzadas de purificación.
Análisis De Reacciones Químicas
Tipos de Reacciones: 5-Metoxi-2-(1H-pirrol-1-il)piridina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo metoxi se puede oxidar para formar un aldehído o ácido carboxílico correspondiente.
Reducción: El anillo de piridina se puede reducir para formar derivados de piperidina.
Sustitución: El compuesto puede participar en reacciones de sustitución electrofílica y nucleofílica, particularmente en el anillo de piridina.
Reactivos y Condiciones Comunes:
Oxidación: Reactivos como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3) en condiciones ácidas.
Reducción: Catalizadores como el paladio sobre carbón (Pd/C) bajo atmósfera de gas hidrógeno (H2).
Sustitución: Bases como el hidruro de sodio (NaH) o ácidos como el ácido clorhídrico (HCl) dependiendo del tipo de sustitución.
Productos Principales:
Oxidación: 5-Formil-2-(1H-pirrol-1-il)piridina.
Reducción: 5-Metoxi-2-(1H-pirrol-1-il)piperidina.
Sustitución: Varios derivados de piridina sustituidos dependiendo del sustituyente introducido.
Aplicaciones Científicas De Investigación
5-Metoxi-2-(1H-pirrol-1-il)piridina tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible compuesto líder en el descubrimiento de fármacos, particularmente para atacar enzimas o receptores específicos.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 5-Metoxi-2-(1H-pirrol-1-il)piridina no está completamente dilucidado, pero se cree que interactúa con varios objetivos moleculares a través de su estructura heterocíclica. Los anillos de piridina y pirrol pueden participar en enlaces de hidrógeno, apilamiento π-π y otras interacciones no covalentes con macromoléculas biológicas, influyendo en su función y actividad .
Compuestos Similares:
5-Metoxi-2-(2,5-dimetil-1H-pirrol-1-il)piridina: Estructura similar pero con grupos metilo adicionales en el anillo de pirrol.
5-Metoxi-2-(1H-pirrol-1-il)anilina: Contiene un grupo anilina en lugar de un anillo de piridina.
Singularidad: 5-Metoxi-2-(1H-pirrol-1-il)piridina es única debido a su combinación específica de anillos de piridina y pirrol, que imparte propiedades electrónicas y estéricas distintas
Comparación Con Compuestos Similares
5-Methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine: Similar structure but with additional methyl groups on the pyrrole ring.
5-Methoxy-2-(1H-pyrrol-1-yl)aniline: Contains an aniline group instead of a pyridine ring.
Uniqueness: 5-Methoxy-2-(1H-pyrrol-1-yl)pyridine is unique due to its specific combination of pyridine and pyrrole rings, which imparts distinct electronic and steric properties
Propiedades
Fórmula molecular |
C10H10N2O |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
5-methoxy-2-pyrrol-1-ylpyridine |
InChI |
InChI=1S/C10H10N2O/c1-13-9-4-5-10(11-8-9)12-6-2-3-7-12/h2-8H,1H3 |
Clave InChI |
CZZRKXBKXPALQI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CN=C(C=C1)N2C=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





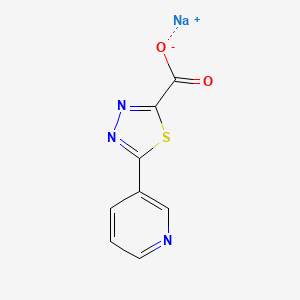

![7-Amino-3-benzyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B11810913.png)

